molecular formula C13H20N2O B12615482 N-[(2R)-1-amino-3-methylbutan-2-yl]-4-methylbenzamide CAS No. 919485-61-3

N-[(2R)-1-amino-3-methylbutan-2-yl]-4-methylbenzamide

Cat. No.: B12615482
CAS No.: 919485-61-3
M. Wt: 220.31 g/mol
InChI Key: IXBNZUCZOJUCCC-LBPRGKRZSA-N
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Description

N-[(2R)-1-amino-3-methylbutan-2-yl]-4-methylbenzamide is a chemical compound with a specific structure that includes an amino group, a methyl group, and a benzamide group

Properties

CAS No.

919485-61-3

Molecular Formula

C13H20N2O

Molecular Weight

220.31 g/mol

IUPAC Name

N-[(2R)-1-amino-3-methylbutan-2-yl]-4-methylbenzamide

InChI

InChI=1S/C13H20N2O/c1-9(2)12(8-14)15-13(16)11-6-4-10(3)5-7-11/h4-7,9,12H,8,14H2,1-3H3,(H,15,16)/t12-/m0/s1

InChI Key

IXBNZUCZOJUCCC-LBPRGKRZSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)N[C@@H](CN)C(C)C

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC(CN)C(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2R)-1-amino-3-methylbutan-2-yl]-4-methylbenzamide typically involves the reaction of 4-methylbenzoic acid with (2R)-1-amino-3-methylbutan-2-ol under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[(2R)-1-amino-3-methylbutan-2-yl]-4-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxides.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The benzamide group can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines.

Scientific Research Applications

N-[(2R)-1-amino-3-methylbutan-2-yl]-4-methylbenzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurodegenerative diseases and cancer.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(2R)-1-amino-3-methylbutan-2-yl]-4-methylbenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    N-[(2R)-1-phenylpropan-2-yl]prop-2-yn-1-amine: Similar in structure but with different substituents.

    N-methyl-N-propagylbenzylamine: Another compound with a benzamide group but different side chains.

Uniqueness

N-[(2R)-1-amino-3-methylbutan-2-yl]-4-methylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for specific interactions with molecular targets, making it valuable for research and potential therapeutic applications.

Biological Activity

N-[(2R)-1-amino-3-methylbutan-2-yl]-4-methylbenzamide, commonly referred to as a derivative of 4-methylbenzamide, has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Synthesis and Structural Characteristics

This compound is synthesized through various organic reactions involving the amination of 4-methylbenzoic acid derivatives. The structural formula can be represented as follows:

C12H17N2O\text{C}_{12}\text{H}_{17}\text{N}_{2}\text{O}

This compound features an aromatic amine structure, which is significant for its interaction with biological targets. The presence of the 4-methylbenzamide moiety is crucial for its activity against specific enzymes and receptors.

Anticancer Properties

Recent studies have demonstrated that compounds similar to this compound exhibit notable anticancer activity. For instance, research focused on compounds containing the 4-(aminomethyl)benzamide fragment has shown potent inhibitory effects against various receptor tyrosine kinases (RTKs), including EGFR and HER-2, which are critical in cancer progression .

Table 1: Inhibitory Activity Against Receptor Tyrosine Kinases

CompoundTarget KinaseInhibition (%) at 10 nM
Compound 11EGFR91%
Compound 13HER-292%
N-[2R]-1-amino-3-methylbutan-2-yl]-4-methylbenzamideKDRTBD

These findings suggest that the compound may function as a competitive inhibitor, blocking ATP binding and thus inhibiting kinase activity.

The mechanism by which this compound exerts its biological effects is primarily through interaction with specific protein targets involved in cell signaling pathways. The compound's structure allows it to bind effectively to the active sites of kinases, preventing their activation and subsequent downstream signaling that leads to cell proliferation and survival .

Case Studies

A notable case study involved the evaluation of various derivatives of benzamides in vitro against several cancer cell lines, including K562 (chronic myelogenous leukemia) and MCF-7 (breast adenocarcinoma). The results indicated that many derivatives exhibited moderate to significant anti-proliferative effects, with some showing enhanced potency compared to established chemotherapeutics like imatinib .

Table 2: Anti-Proliferative Activity Against Cancer Cell Lines

Cell LineCompound TestedIC50 (µM)
K562N-[2R]-1-amino-3-methylbutan-2-yl]-4-methylbenzamideTBD
MCF-7N-[2R]-1-amino-3-methylbutan-2-yl]-4-methylbenzamideTBD
HeLaN-[2R]-1-amino-3-methylbutan-2-yl]-4-methylbenzamideTBD

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